molecular formula C7H2BrF3INO3 B1522748 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene CAS No. 1187386-19-1

1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene

Cat. No. B1522748
CAS RN: 1187386-19-1
M. Wt: 411.9 g/mol
InChI Key: KSAYQVVFBCMSSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1187386-19-1. It has a molecular weight of 411.9 and its IUPAC name is 1-bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 1-Bromo-4-(trifluoromethoxy)benzene on treatment with lithium diisopropylamide (LIDA) at -100°C gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene . Also, 1-Bromo-4-nitrobenzene undergoes palladium-catalyzed Stille cross coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as ligand .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H2BrF3INO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H and the InChI key is KSAYQVVFBCMSSL-UHFFFAOYSA-N . This provides a unique identifier for the compound and can be used to generate a 3D structure.

It is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene and related compounds have been synthesized for various studies. These compounds often serve as intermediates in organic synthesis and have been characterized for their unique properties. For instance, Bovonsombat and Mcnelis (1993) used similar compounds in halogenation studies of polyalkylbenzenes, demonstrating their potential in synthetic applications (Bovonsombat & Mcnelis, 1993).

Applications in Molecular Electronic Devices

  • Compounds with similar structures have shown remarkable properties in the field of molecular electronics. Chen et al. (1999) explored a molecule with a nitroamine redox center in an electronic device, which exhibited negative differential resistance and a significant on-off peak-to-valley ratio (Chen, Reed, Rawlett, & Tour, 1999).

Luminescent Probes and Sensing Applications

  • These compounds have been utilized in the development of luminescent probes for sensing applications. Guo and Cao (2015) used similar brominated compounds to create porous organic polymers that serve as luminescent sensors for metal ions and nitroaromatic explosives (Guo & Cao, 2015).

Organometallic Synthesis

  • Halogenated aromatic compounds like 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene are valuable in organometallic synthesis. Porwisiak and Schlosser (1996) demonstrated the use of similar compounds in organometallic synthesis, highlighting their versatility in this field (Porwisiak & Schlosser, 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302-H315-H319-H335 and precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

properties

IUPAC Name

1-bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3INO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAYQVVFBCMSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)(F)F)Br)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675356
Record name 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene

CAS RN

1187386-19-1
Record name 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187386-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene
Reactant of Route 2
1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene
Reactant of Route 6
1-Bromo-5-iodo-4-nitro-2-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.